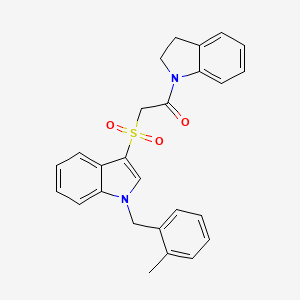

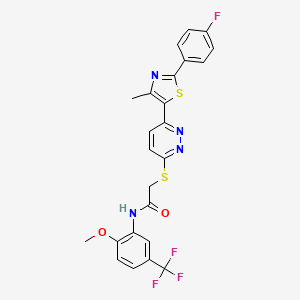

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CTMP, is a novel psychoactive compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the family of piperidine derivatives and has been found to possess a unique mechanism of action that makes it a promising candidate for various research applications.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Receptor Binding

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is explored in the context of molecular interactions, particularly with cannabinoid receptors. The study on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has demonstrated its potency and selectivity as an antagonist for the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA), the study has established that the N1 aromatic ring moiety significantly influences the steric binding interaction with the receptor. This research contributes to the understanding of the molecular architecture necessary for the antagonist activity against cannabinoid receptors (J. Shim et al., 2002).

Synthesis and Chemical Properties

Research into the synthesis of piperidine structures, including compounds related to N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has been advancing. One study has shown that N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react with specific reagents to form piperidine structures with high efficiency and stereocontrol. This work provides insights into the synthesis processes that could be applied to a wide range of piperidine-based compounds, showcasing the versatility and potential applications of such structures in medicinal chemistry (Gediminas J. Brizgys et al., 2012).

Antimicrobial Activities

The antimicrobial potential of piperidine derivatives, closely related to N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has been explored. A study on microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities, and investigation of structure–activity relationship highlighted the significant role of the piperidine ring and sulfonyl hydrazone scaffold in medicinal chemistry. The synthesized compounds showed varied antioxidant capacity and anticholinesterase activity, indicating the potential for these structures to contribute to the development of therapeutic agents (Nurcan Karaman et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-3-8(7-15)11(17)14-12-9(10(13)16)4-6-20-12/h4,6,8H,2-3,5,7H2,1H3,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVDMIVAKDFWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)

![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)

![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)